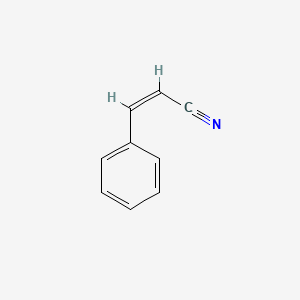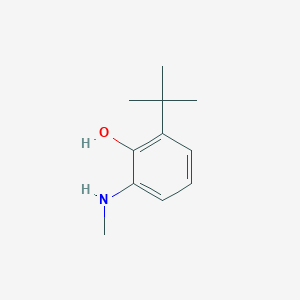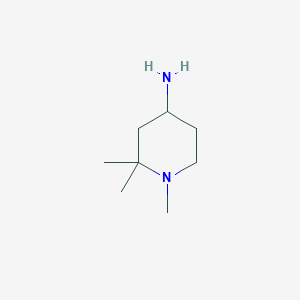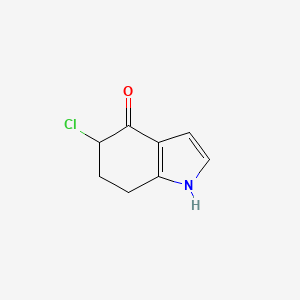
2,5-dipyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound consists of a central pyridine ring substituted at the 2 and 5 positions with pyridin-3-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dipyridin-3-ylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed, where a pyridine boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Another method involves the direct C-H activation of pyridine rings using transition metal catalysts. This approach allows for the selective functionalization of the pyridine ring at specific positions, leading to the formation of this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Dipyridin-3-ylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-dipyridin-3-ylpyridine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, leading to unique catalytic or photophysical properties .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or coordination to metal ions. These interactions can modulate the activity of the target molecule, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Dipyridin-3-ylpyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand with a similar structure but different electronic properties.
2,4,6-Tris(pyridin-2-yl)-1,3,5-triazine: A tridentate ligand with three pyridine rings arranged around a triazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different coordination geometries and electronic properties compared to other ligands .
Eigenschaften
Molekularformel |
C15H11N3 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-12(9-16-7-1)13-5-6-15(18-11-13)14-4-2-8-17-10-14/h1-11H |
InChI-Schlüssel |
IMXCJUGAEIDZNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)

![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)





![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)



![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
